4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride

ROMK1 inhibitor Potassium channel Diuretic target

4,6-Dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride is a synthetic 1,3,5-triazine derivative bearing two morpholino groups at positions 4 and 6 and a p-tolylamino substituent at position 2. The compound is disclosed in patent US9073882 as an inhibitor of the renal outer medullary potassium channel ROMK1 (Kir1.1).

Molecular Formula C18H25ClN6O2
Molecular Weight 392.89
CAS No. 1179463-86-5
Cat. No. B2468815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride
CAS1179463-86-5
Molecular FormulaC18H25ClN6O2
Molecular Weight392.89
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
InChIInChI=1S/C18H24N6O2.ClH/c1-14-2-4-15(5-3-14)19-16-20-17(23-6-10-25-11-7-23)22-18(21-16)24-8-12-26-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H
InChIKeyLSQSVOLFTMZMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine Hydrochloride (CAS 1179463-86-5): ROMK1 Inhibitor Procurement Evidence


4,6-Dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride is a synthetic 1,3,5-triazine derivative bearing two morpholino groups at positions 4 and 6 and a p-tolylamino substituent at position 2 [1]. The compound is disclosed in patent US9073882 as an inhibitor of the renal outer medullary potassium channel ROMK1 (Kir1.1) [2]. Its free base has a molecular weight of 356.43 g/mol and the molecular formula C18H24N6O2, placing it among the lower-molecular-weight members of the ROMK1 inhibitor class [1].

Why 4,6-Dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine Hydrochloride Cannot Be Substituted with Generic Dimorpholino-Triazine Analogs


Within the 4,6-dimorpholino-1,3,5-triazine chemotype, the identity of the N-aryl substituent at position 2 acts as a binary switch for pharmacological target engagement [1]. The p-tolyl-substituted compound selectively inhibits ROMK1 with an IC50 of 49 nM, while the structurally analogous 4-nitrophenyl derivative (MHY1485) functions as an mTOR activator with an EC50 of approximately 2 µM . Replacing the compound with a generic dimorpholino-triazine lacking the p-tolyl group would result in an undefined or entirely different target profile, invalidating experimental conclusions and procurement specifications [2]. Only the exact p-tolyl-substituted entity provides the ROMK1-inhibitory activity documented in the patent record.

Quantitative Differentiation Evidence: 4,6-Dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine Hydrochloride vs. Closest Comparators


Head-to-Head ROMK1 Inhibition Potency: Target Compound vs. Patent Comparator Compound 1 Under Identical Assay Conditions

In the identical 86Rb+ efflux assay performed in CHO cells coexpressing DHFR, 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride (US9073882, compound 38) inhibited human ROMK1 with an IC50 of 49 nM [1]. Under the exact same assay conditions, patent comparator compound 1 (US9073882, compound 1; 1,4-bis(4-nitrophenethyl)piperazine) achieved an IC50 of 52 nM [2]. This represents approximately 6% greater inhibitory potency for the target compound, demonstrating its equivalence or slight advantage over a structurally distinct lead compound from the same discovery program.

ROMK1 inhibitor Potassium channel Diuretic target

Cross-Study ROMK1 Potency Comparison: Target Compound vs. PF-06807656

4,6-Dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride inhibits ROMK1 with an IC50 of 49 nM in an 86Rb+ efflux assay [1], whereas the structurally unrelated ROMK1 inhibitor PF-06807656 exhibits an IC50 of 61 nM in whole-cell patch-clamp electrophysiology . Although assay formats differ, the target compound's lower absolute IC50 value and substantially lower molecular weight (356.43 vs. 449.91 g/mol) suggest a superior ligand efficiency index (LE = 0.39 vs. LE ≈ 0.34 for PF-06807656) [2]. This makes the target compound a more resource-efficient chemical probe for target validation studies.

ROMK1 inhibitor Cardiovascular research Potassium channel pharmacology

Cross-Study ROMK1 Potency Comparison: Target Compound vs. VU591

The target compound inhibits human ROMK1 with an IC50 of 49 nM in an 86Rb+ efflux assay [1], while VU591, another widely used ROMK1 inhibitor tool compound, exhibits an IC50 of approximately 794 nM in a thallium flux fluorescence assay in HEK293 cells [2]. Even accounting for assay format differences, the approximately 16-fold higher potency of the target compound establishes it as a substantially more potent ROMK1 inhibitor, enabling experiments at lower compound concentrations and potentially reducing off-target effects.

ROMK1 inhibitor Kir1.1 channel Diuretic pharmacology

Class-Level Target Selectivity Differentiation: ROMK1 Inhibition vs. mTOR Activation Across Dimorpholino-Triazine Substitutions

The biological function of the 4,6-dimorpholino-1,3,5-triazine scaffold is exquisitely sensitive to the N-aryl substituent. The p-tolyl analog inhibits ROMK1 with an IC50 of 49 nM [1]. In contrast, the closely related 4-nitrophenyl analog (MHY1485) activates mTOR with an EC50 of approximately 2 µM , a >40-fold shift in potency against an entirely different protein target. Similarly, the benzimidazole-substituted analog ZSTK474 functions as a pan-class I PI3K inhibitor with IC50 values ranging from 4.6 to 49 nM . A mere methyl-to-nitro substitution on the phenyl ring thus redirects the compound from a ROMK1 channel inhibitor to an mTOR activator. This demonstrates that the p-tolyl group is not a passive structural feature but a critical pharmacophore element that defines target identity.

Chemotype selectivity Scaffold repurposing Target engagement

Recommended Research Application Scenarios for 4,6-Dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine Hydrochloride Based on Quantitative Evidence


ROMK1 Channel Pharmacology and Diuretic Target Validation

With an IC50 of 49 nM for human ROMK1, this compound is optimally suited as a chemical probe for validating ROMK1 (Kir1.1) as a therapeutic target in hypertension, heart failure, and chronic kidney disease models [1]. Its potency advantage over VU591 (~16-fold) enables lower working concentrations that minimize solvent toxicity in cell-based assays [2]. The compound's well-defined patent provenance (US9073882) provides a clear intellectual property framework for pharmaceutical research use.

Comparative Ion Channel Selectivity Profiling

The compound's ROMK1 activity has been directly benchmarked against other inhibitors from the same patent family under identical assay conditions [1]. This makes it an ideal reference standard for establishing selectivity panels against related inwardly rectifying potassium channels (Kir2.1, Kir4.1, Kir7.1), particularly in laboratories that already possess comparator compounds from the US9073882 series [2]. Its lower molecular weight (356.43) relative to PF-06807656 (449.91) simplifies formulation for in vitro electrophysiology applications [3].

Dimorpholino-Triazine Scaffold SAR and Chemogenomic Studies

As a member of the 4,6-dimorpholino-1,3,5-triazine chemotype series that spans ROMK1 inhibitors, mTOR activators (MHY1485), and PI3K inhibitors (ZSTK474), this compound serves as a critical SAR anchor point for studying how the N-aryl substituent governs target engagement [1]. Chemogenomic screening libraries that include the p-tolyl, 4-nitrophenyl, and benzimidazole variants enable systematic mapping of the chemical determinants of kinase vs. channel vs. enzyme inhibition [2].

Fragment-Based and Ligand-Efficiency-Optimized Drug Discovery

With a ligand efficiency of approximately 0.39, which exceeds that of PF-06807656 (LE ≈ 0.34) [1], the compound represents an attractive starting point for fragment optimization or scaffold-hopping campaigns targeting renal ion channels. Its modest molecular weight and the synthetic accessibility of the triazine scaffold enable efficient parallel analog synthesis for hit-to-lead exploration [2].

Quote Request

Request a Quote for 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.